molecular formula C15H23N3O4 B11144665 1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B11144665
M. Wt: 309.36 g/mol
InChI Key: JWUYHLSTFTTYEQ-UHFFFAOYSA-N
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Description

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[45]decane-2,4-dione is a synthetic compound belonging to the class of spirocyclic compounds These compounds are characterized by a unique spiro structure, which involves two rings sharing a single atom

Preparation Methods

The synthesis of 1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with readily available starting materials such as 1,3-diazaspiro[4.5]decane-2,4-dione and morpholine.

    Reaction Conditions: The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

    Synthetic Route: The key steps include the formation of the spirocyclic core, followed by the introduction of the morpholino and oxoethyl groups. This can be achieved through a series of nucleophilic substitution and condensation reactions.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at the morpholino group, allowing for the introduction of different substituents. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in medicinal chemistry.

Scientific Research Applications

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione involves the inhibition of receptor interaction protein kinase 1 (RIPK1). By blocking the kinase activity of RIPK1, the compound prevents the activation of the necroptosis pathway, thereby reducing inflammation and cell death . This mechanism is particularly relevant in the context of inflammatory diseases and cancer, where necroptosis plays a significant role.

Comparison with Similar Compounds

1-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione can be compared with other spirocyclic compounds:

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

1-methyl-3-(2-morpholin-4-yl-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione

InChI

InChI=1S/C15H23N3O4/c1-16-14(21)18(11-12(19)17-7-9-22-10-8-17)13(20)15(16)5-3-2-4-6-15/h2-11H2,1H3

InChI Key

JWUYHLSTFTTYEQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)N3CCOCC3

Origin of Product

United States

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